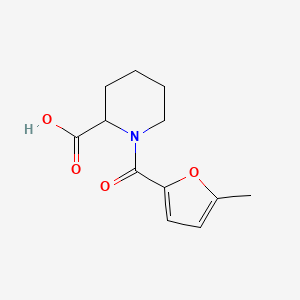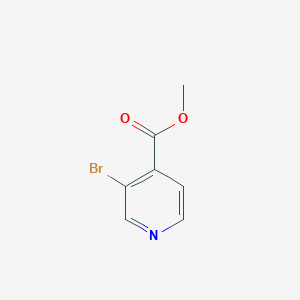![molecular formula C19H13NO5 B1362989 2-Methyl-3-[2-(4-Nitrophenyl)-2-oxoethyl]naphthochinon CAS No. 88007-99-2](/img/structure/B1362989.png)
2-Methyl-3-[2-(4-Nitrophenyl)-2-oxoethyl]naphthochinon
Übersicht
Beschreibung
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial, antitumoral, and antioxidant properties .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex naphthoquinone derivatives.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential antitumoral activities, particularly in the treatment of multidrug-resistant cancers.
Industry: Used in the development of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
Target of Action
It’s known that naphthoquinone derivatives have been reported to interact with various cellular targets, including the epidermal growth factor receptor (egfr) tyrosine .
Mode of Action
Naphthoquinones are known to exert their effects through redox properties and other mechanisms . They can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which can cause oxidative damage and affect cellular signaling .
Biochemical Pathways
Naphthoquinones are known to affect various cellular pathways, particularly those involved in redox signaling .
Result of Action
Naphthoquinones are known to have potential biological activity, including antimicrobial and antitumoral effects .
Biochemische Analyse
Biochemical Properties
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain oxidoreductases, which are enzymes involved in redox reactions. The compound’s interaction with these enzymes can lead to the generation of reactive oxygen species (ROS), which can further influence cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone on cellular processes are profound. It has been observed to induce oxidative stress in various cell types, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the Nrf2 pathway, a key regulator of antioxidant response, thereby enhancing the expression of genes involved in detoxification and antioxidant defense . Additionally, it can modulate the activity of receptor tyrosine kinases, such as the epidermal growth factor receptor, affecting cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, leading to the accumulation of ROS and subsequent oxidative damage. The compound’s ability to undergo redox cycling and alkylation reactions further contributes to its biological activity. These interactions can result in the phosphorylation of key signaling proteins, such as ERK1/2, which are involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained oxidative stress and chronic activation of stress response pathways. Additionally, the compound’s degradation products may also contribute to its biological activity, further complicating its temporal effects .
Dosage Effects in Animal Models
The effects of 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone vary with different dosages in animal models. At lower doses, the compound may exhibit protective effects by activating antioxidant pathways and enhancing cellular defense mechanisms. At higher doses, it can induce toxicity and adverse effects, such as tissue damage and inflammation. The threshold for these effects depends on the specific animal model and experimental conditions .
Metabolic Pathways
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and detoxification. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular macromolecules and influence metabolic flux .
Transport and Distribution
The transport and distribution of 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
The subcellular localization of 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone is crucial for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localizations enable the compound to interact with key biomolecules and influence cellular processes at the subcellular level .
Vorbereitungsmethoden
The synthesis of 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 2-methyl-1,4-naphthoquinone with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and have different biological activities.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, which have enhanced biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other naphthoquinone derivatives such as menadione (vitamin K3) and lawsone. Compared to these compounds, 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthoquinone has a unique nitrophenyl group that enhances its biological activity and specificity. This makes it particularly effective in applications where other naphthoquinones may not be as potent .
Similar Compounds
- Menadione (Vitamin K3)
- Lawsone
- Plumbagin
- Juglone
Eigenschaften
IUPAC Name |
2-methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c1-11-16(19(23)15-5-3-2-4-14(15)18(11)22)10-17(21)12-6-8-13(9-7-12)20(24)25/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUITNAJHFPESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377589 | |
| Record name | 11E-906 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88007-99-2 | |
| Record name | 2-Methyl-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,4-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88007-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11E-906 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Chloro-6-fluorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B1362918.png)
![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B1362941.png)
![4-Methoxy-3-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1362944.png)



![2-[(4-chlorobenzoyl)amino]propanoic Acid](/img/structure/B1362956.png)



![2-[(2-Methoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B1362967.png)

![methyl 3-[(2-oxo-1H-indol-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B1362975.png)
